molecular formula C18H22N4O2 B2464342 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1796962-96-3

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No. B2464342
CAS RN: 1796962-96-3
M. Wt: 326.4
InChI Key: IZHZWRIZNDKJHL-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, also known as MPPA, is a chemical compound that has gained attention for its potential use in scientific research. MPPA is a pyrimidine derivative that has been synthesized and studied for its ability to modulate various biological pathways.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of complex pyrimidine derivatives, including those similar to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, involves multi-step chemical reactions that yield compounds with significant anticancer activities. For instance, compounds synthesized from pyrimidine bases have shown substantial in vitro and in vivo anticancer effects, demonstrating the critical role of these compounds in medicinal chemistry and drug development (Su et al., 1986).

Antitumor and Antifolate Activities

Further studies into pyrimidine derivatives have revealed their potential as dual inhibitors of critical enzymes in cancer cell proliferation, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targeted to inhibit the growth of tumor cells, with some compounds showing effectiveness at nanomolar concentrations against a range of tumor cell lines, highlighting the antitumor potential of these molecules (Gangjee et al., 2000).

Selective Inhibition and Therapeutic Potential

The selective inhibition of histone deacetylase (HDAC) by pyrimidine-based compounds, leading to cell-cycle arrest and apoptosis in cancer cells, further illustrates the therapeutic potential of these compounds. This selective inhibition supports the role of these compounds in developing treatments for cognitive disorders and various cancers, providing a basis for the ongoing clinical trials and research into their efficacy and safety (Verhoest et al., 2012).

properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-11-17(22-9-5-6-10-22)21-16(20-14)12-19-18(23)13-24-15-7-3-2-4-8-15/h2-4,7-8,11H,5-6,9-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHZWRIZNDKJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)COC2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide

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